molecular formula C4H9NO3S B3020840 1-Methanesulfonylazetidin-3-OL CAS No. 1344068-80-9

1-Methanesulfonylazetidin-3-OL

Cat. No.: B3020840
CAS No.: 1344068-80-9
M. Wt: 151.18
InChI Key: CPTYCCCFVMZEDY-UHFFFAOYSA-N
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Description

1-Methanesulfonylazetidin-3-OL is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 g/mol It is a four-membered azetidine ring substituted with a methanesulfonyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-Methanesulfonylazetidin-3-OL typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Methanesulfonylazetidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler azetidine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methanesulfonylazetidin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanesulfonylazetidin-3-OL involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

1-Methanesulfonylazetidin-3-OL can be compared with other azetidine derivatives such as aziridines and azetidines . While aziridines are three-membered rings, azetidines are four-membered rings, which makes them more stable and easier to handle. The presence of the methanesulfonyl group in this compound provides unique reactivity compared to other azetidine derivatives, making it a valuable compound for specific applications.

Similar Compounds

Properties

IUPAC Name

1-methylsulfonylazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(7,8)5-2-4(6)3-5/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTYCCCFVMZEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344068-80-9
Record name 1-methanesulfonylazetidin-3-ol
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